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Compound of Interest

Compound Name: 1-(5-Hydroxypyridin-2-yl)ethanone

Cat. No.: B1590495 Get Quote

Einführung: Willkommen im technischen Support-Center für die Synthese von 1-(5-

Hydroxypyridin-2-yl)ethanon. Dieses Molekül ist ein wichtiges Zwischenprodukt in der

pharmazeutischen Entwicklung. Seine Synthese, die typischerweise über eine Fries-

Umlagerung erfolgt, birgt jedoch spezifische Herausforderungen, die von geringen Ausbeuten

bis hin zur Bildung hartnäckiger Nebenprodukte reichen. Dieser Leitfaden wurde von

erfahrenen Anwendungswissenschaftlern entwickelt, um Forschern und Chemikern in der

Arzneimittelentwicklung detaillierte, auf Kausalität basierende Lösungen zur Fehlerbehebung

und Optimierung ihrer Syntheseprotokolle zu bieten.

Teil 1: Fehlerbehebungsleitfaden
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments

auftreten können, und bietet gezielte Lösungen und Erklärungen.

F1: Meine Reaktionsausbeute ist konstant niedrig. Was
sind die wahrscheinlichsten Ursachen und wie kann ich
sie verbessern?
Antwort: Geringe Ausbeuten bei dieser Synthese sind oft auf eine Kombination aus

unvollständiger Reaktion, Abbau des Produkts und Verlusten bei der Aufarbeitung

zurückzuführen. Lassen Sie uns die Hauptursachen aufschlüsseln:
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Unwirksame Fries-Umlagerung: Die Umwandlung des intermediären Esters (5-

Acetoxypyridin) in das Keton ist der entscheidende Schritt. Eine unzureichende

Katalysatoraktivität oder suboptimale Temperaturen können die Reaktion zum Stillstand

bringen.

Kausalität: Die Fries-Umlagerung erfordert eine starke Lewis-Säure wie Aluminiumchlorid

(AlCl₃), um den Acylium-Ion-Zwischenzustand zu erzeugen, der für die elektrophile

aromatische Substitution erforderlich ist.[1][2] Der Katalysator bildet Komplexe mit sowohl

dem Ausgangsmaterial als auch dem Produkt, weshalb oft mehr als stöchiometrische

Mengen benötigt werden.[1]

Lösung:

Katalysatormenge erhöhen: Erhöhen Sie schrittweise die Menge an AlCl₃ von 1,5 auf

2,5 Äquivalente. Achten Sie darauf, wasserfreies AlCl₃ zu verwenden, da Feuchtigkeit

den Katalysator desaktiviert.

Temperatur optimieren: Die Reaktion ist stark temperaturabhängig. Eine zu niedrige

Temperatur kann die Reaktion verlangsamen, während eine zu hohe Temperatur zu

Verkohlung und Nebenproduktbildung führen kann.[2][3] Führen Sie eine

Temperaturstudie durch, typischerweise im Bereich von 130–160 °C (ohne

Lösungsmittel).

Abbau des Substrats/Produkts: Pyridinringe, insbesondere solche mit aktivierenden

Hydroxylgruppen, können unter den harschen, sauren Bedingungen der Fries-Umlagerung

empfindlich sein.

Kausalität: Starke Lewis-Säuren und hohe Temperaturen können zur Zersetzung des

heterozyklischen Rings oder zur Polymerisation führen, was zu unlöslichen Teeren und

einem erheblichen Ausbeuteverlust führt.

Lösung:

Reaktionszeit minimieren: Überwachen Sie die Reaktion sorgfältig mittels

Dünnschichtchromatographie (DC) oder Hochleistungsflüssigkeitschromatographie

(HPLC). Beenden Sie die Reaktion, sobald der größte Teil des Ausgangsmaterials
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verbraucht ist, um eine längere Exposition gegenüber den harschen Bedingungen zu

vermeiden.

Alternative Katalysatoren: Erwägen Sie mildere Lewis-Säuren wie ZnCl₂, BF₃ oder

starke protische Säuren wie Methansulfonsäure, die in einigen Fällen wirksam sein

können, ohne einen signifikanten Abbau zu verursachen.[1][3]

Verluste bei der Aufarbeitung und Reinigung: Das Produkt, ein Hydroxyarylketon, ist polar

und kann bei der Extraktion oder Säulenchromatographie zu Verlusten führen.

Kausalität: Die Hydroxyl- und Ketongruppen können mit der stationären Phase der

Kieselgelsäule stark interagieren, was zu breiten Peaks und unvollständiger Elution führt.

Eine unsachgemäße pH-Einstellung während der wässrigen Aufarbeitung kann ebenfalls

zu einer schlechten Partitionskoeffizienz führen.

Lösung:

Optimierte Aufarbeitung: Nach dem Abschrecken der Reaktion mit Eis/HCl stellen Sie

sicher, dass der pH-Wert sorgfältig auf etwa 7–8 eingestellt wird, bevor Sie mit einem

geeigneten organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan)

extrahieren. Dies gewährleistet, dass das phenolische Produkt deprotoniert und

ausreichend löslich im organischen Lösungsmittel ist.

Reinigungstechnik: Verwenden Sie für die Säulenchromatographie ein mit einer

schwachen Base wie Triethylamin (0,5–1 %) desaktiviertes Kieselgel, um das Tailing

des basischen Pyridinprodukts zu minimieren.
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Problem: Geringe Ausbeute

Reaktion vollständig?
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Lösung: AlCl₃ erhöhen
& Temperatur optimieren

Nein

Anzeichen für Abbau?
(Dunkle Farbe, Teer)

Ja

Erneut versuchen

Lösung: Reaktionszeit reduzieren
oder milderen Katalysator verwenden

Ja

Verluste bei der Aufarbeitung?

Nein

Erneut versuchen

Lösung: pH-Wert bei der Extraktion anpassen
& Extraktionen wiederholen

Ja

Verluste bei der Reinigung?
(Tailing auf der Säule)

Nein

Lösung: Kieselgel mit Et₃N desaktivieren

Ja

Ausbeute verbessert

Nein
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Abbildung 1: Systematischer Workflow zur Diagnose und Behebung geringer Ausbeuten.
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F2: Ich beobachte mehrere Flecken auf meiner DC-
Platte, was die Reinigung erschwert. Was sind die
wahrscheinlichen Nebenprodukte?
Antwort: Die Bildung mehrerer Nebenprodukte ist eine häufige Herausforderung bei der Fries-

Umlagerung. Die wahrscheinlichsten Verunreinigungen sind:

Positionsisomere (ortho- vs. para-Umlagerung): Die Acylgruppe kann an verschiedene

Positionen des Pyridinrings wandern.

Kausalität: Die Fries-Umlagerung ist ortho- und para-selektiv.[3] Für 5-Acetoxypyridin ist

die gewünschte 2-Position ortho zum Stickstoff, aber die 4- und 6-Positionen sind

ebenfalls potenzielle Stellen für einen elektrophilen Angriff. Die Reaktionstemperatur ist

ein entscheidender Faktor, der das Verhältnis von kinetischem zu thermodynamischem

Produkt steuert.[2] Niedrigere Temperaturen begünstigen im Allgemeinen die para-

Substitution, während höhere Temperaturen das ortho-Produkt begünstigen, das oft durch

einen stabileren bidentaten Komplex mit dem Aluminiumkatalysator stabilisiert wird.[2][3]

Identifizierung & Lösung: Diese Isomere haben oft sehr ähnliche Rf-Werte. Zur

Unterscheidung sind Techniken wie NMR oder HPLC-MS erforderlich. Um die Bildung des

gewünschten 2-Acyl-Isomers zu begünstigen, ist eine sorgfältige Temperaturkontrolle

entscheidend. Führen Sie die Reaktion bei der höchsten Temperatur durch, die keine

signifikante Zersetzung verursacht.

Di-acylierte Produkte: Es kann eine zweite Acylierung am Ring stattfinden.

Kausalität: Wenn das anfänglich gebildete mono-acylierte Produkt unter den

Reaktionsbedingungen ausreichend nukleophil bleibt, kann es eine zweite Fries-

Umlagerung oder eine direkte Acylierung eingehen, insbesondere wenn überschüssiges

Acylierungsmittel oder ein hochaktiver Katalysator vorhanden ist. Ein mögliches

Nebenprodukt wäre 1,1'-(5-Hydroxypyridin-3,4-diyl)bis(ethan-1-on).[4]

Identifizierung & Lösung: Di-acylierte Produkte sind typischerweise polarer als das

Monoprodukt und erscheinen auf der DC-Platte mit einem niedrigeren Rf-Wert.

Verwenden Sie ein stöchiometrisches Äquivalent des Acylierungsmittels (Acetylchlorid

oder Essigsäureanhydrid), um die Bildung dieser Spezies zu minimieren.
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N-Acylierung vs. O-Acylierung: Die Acylierung kann am Pyridinstickstoff statt am

Hydroxylsauerstoff erfolgen.

Kausalität: Sowohl der Stickstoff als auch der Sauerstoff in 5-Hydroxypyridin sind

nukleophil. Die N-Acylierung führt zur Bildung eines Amid-ähnlichen Pyridoniumsalzes,

während die O-Acylierung den für die Fries-Umlagerung erforderlichen Phenylester bildet.

[5] Die O-Acylierung wird typischerweise unter basischen Bedingungen oder durch direkte

Veresterung begünstigt, während die N-Acylierung unter bestimmten Bedingungen

konkurrieren kann.

Identifizierung & Lösung: Das N-acylierte Produkt ist ein Salz und verbleibt typischerweise

in der wässrigen Phase während der Aufarbeitung. Wenn es jedoch in das

Reaktionsgemisch gelangt, kann es die Reaktion verkomplizieren. Stellen Sie sicher, dass

der erste Schritt (O-Acylierung) unter Bedingungen durchgeführt wird, die die Esterbildung

begünstigen (z. B. Pyridin oder eine andere Base als Lösungsmittel/Säurefänger).

Diagramm der Hauptreaktion und der Nebenreaktionen

Gewünschter Reaktionsweg Mögliche Nebenreaktionen

5-Hydroxypyridin
5-Acetoxypyridin
(O-Acylierung)

 Ac₂O/Pyridin

N-Acylpyridinium-Salz
(N-Acylierung)

 Konkurrierende
Acylierung

1-(5-Hydroxypyridin-2-yl)ethanon
(Gewünschtes Produkt)

 Fries-Umlagerung
(AlCl₃, Wärme)

C-4/C-6 Acyl-Isomere

 Alternative
Umlagerung

Di-acyliertes Produkt

 Zweite
Acylierung

Click to download full resolution via product page

Abbildung 2: Schematische Darstellung des gewünschten Synthesewegs und häufiger

Nebenreaktionen.

Teil 2: Häufig gestellte Fragen (FAQs)
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F1: Was ist der gebräuchlichste Syntheseweg für 1-(5-
Hydroxypyridin-2-yl)ethanon?
Der etablierteste Weg ist ein zweistufiges Verfahren:

O-Acylierung: 5-Hydroxypyridin wird mit Essigsäureanhydrid oder Acetylchlorid in Gegenwart

einer Base (oft Pyridin selbst) umgesetzt, um den entsprechenden Ester, 5-Acetoxypyridin,

zu bilden.

Fries-Umlagerung: Der gereinigte 5-Acetoxypyridin-Ester wird dann erhitzt, typischerweise

ohne Lösungsmittel, in Gegenwart einer Lewis-Säure wie AlCl₃, um die Umlagerung der

Acetylgruppe vom Sauerstoff auf die C-2-Position des Pyridinrings zu induzieren.[2][6]

F2: Warum wird die Fries-Umlagerung der direkten
Friedel-Crafts-Acylierung von 5-Hydroxypyridin
vorgezogen?
Die direkte Friedel-Crafts-Acylierung von Phenolen (oder Hydroxypyridinen) mit

Acylhalogeniden und einer Lewis-Säure führt überwiegend zur O-Acylierung (Esterbildung)

anstelle der gewünschten C-Acylierung (Ketonbildung).[2][3] Der Hydroxylsauerstoff ist

nukleophiler als die Ringkohlenstoffe und reagiert bevorzugt. Die Fries-Umlagerung umgeht

dieses Problem, indem sie den leicht gebildeten Ester als Ausgangsmaterial verwendet und ihn

dann unter Hitze und katalytischen Bedingungen in das thermodynamisch stabilere Keton

umwandelt.

F3: Was ist der Mechanismus der Fries-Umlagerung und
wie beeinflussen die Reaktionsbedingungen das
Ergebnis?
Obwohl der genaue Mechanismus noch diskutiert wird, beinhaltet ein weithin akzeptiertes

Modell die folgenden Schritte:[2]

Die Lewis-Säure (z. B. AlCl₃) koordiniert mit dem Carbonylsauerstoff des Esters.
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Diese Koordination polarisiert die Esterbindung und führt zur Bildung eines Acylium-Ions

(CH₃CO⁺) und eines Aluminiumphenoxid-Komplexes.

Das Acylium-Ion wirkt dann als Elektrophil in einer typischen elektrophilen aromatischen

Substitution am Pyridinring.

Die Hydrolyse während der Aufarbeitung setzt das Hydroxyarylketon frei.

Die Reaktionsbedingungen haben einen entscheidenden Einfluss:

Temperatur: Wie bereits erwähnt, steuert die Temperatur die Regioselektivität. Hohe

Temperaturen begünstigen das ortho-Produkt (in diesem Fall die gewünschte C-2-Position).

[3]

Lösungsmittel: Nicht-polare Lösungsmittel können die Bildung des ortho-Produkts ebenfalls

begünstigen, obwohl die Reaktion oft lösungsmittelfrei durchgeführt wird. Eine Erhöhung der

Lösungsmittelpolarität kann den Anteil des para-Produkts erhöhen.[2][3]

F4: Gibt es mildere Alternativen zu AlCl₃ als
Katalysator?
Ja, die korrosive Natur und die Notwendigkeit stöchiometrischer Mengen von AlCl₃ haben die

Forschung nach Alternativen vorangetrieben. Optionen umfassen:

Andere Lewis-Säuren: BF₃, TiCl₄, SnCl₄.[1][7]

Starke protische Säuren: Fluorwasserstoffsäure (HF) und Methansulfonsäure.[1][3]

Andere Katalysatoren: Zinkpulver und Wismuttriflat wurden ebenfalls für Fries-

Umlagerungen verwendet.[3] Die Wirksamkeit dieser Katalysatoren hängt stark vom

spezifischen Substrat ab und erfordert möglicherweise eine Optimierung.

Teil 3: Protokolle und Daten
Protokoll 1: Typisches Syntheseverfahren über Fries-
Umlagerung
Schritt 1: O-Acylierung zur Bildung von 5-Acetoxypyridin
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Lösen Sie 10,0 g (91,6 mmol) 5-Hydroxypyridin in 50 ml wasserfreiem Pyridin in einem

Rundkolben, der mit einem Magnetrührer und einem Trockenrohr ausgestattet ist.

Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

Fügen Sie langsam 10,2 ml (108 mmol) Essigsäureanhydrid tropfenweise hinzu, während

Sie die Temperatur unter 10 °C halten.

Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie 4 Stunden

lang.

Entfernen Sie das Pyridin unter reduziertem Druck.

Lösen Sie den Rückstand in 100 ml Dichlormethan und waschen Sie ihn mit 50 ml

gesättigter NaHCO₃-Lösung und anschließend mit 50 ml Sole.

Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das

Lösungsmittel ein, um das rohe 5-Acetoxypyridin zu erhalten, das ohne weitere Reinigung

verwendet werden kann.

Schritt 2: Fries-Umlagerung zu 1-(5-Hydroxypyridin-2-yl)ethanon

Geben Sie 15,3 g (115 mmol) wasserfreies Aluminiumchlorid in einen trockenen 3-Hals-

Kolben, der mit einem mechanischen Rührer, einem Thermometer und einem

Rückflusskühler ausgestattet ist.

Erhitzen Sie das AlCl₃ vorsichtig unter Vakuum, um jegliche Feuchtigkeit zu entfernen, und

lassen Sie es dann unter Stickstoffatmosphäre abkühlen.

Fügen Sie 7,0 g (46,3 mmol) 5-Acetoxypyridin zum AlCl₃ hinzu.

Erhitzen Sie das feste Gemisch unter kräftigem Rühren langsam auf 150–160 °C. Die

Mischung wird zu einer zähflüssigen Flüssigkeit.

Halten Sie die Temperatur 1–2 Stunden lang. Überwachen Sie den Fortschritt durch

Entnahme von Aliquoten, Abschrecken und Analyse mittels DC.
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Lassen Sie das Reaktionsgemisch auf ca. 80 °C abkühlen und gießen Sie es dann vorsichtig

auf 200 g zerstoßenes Eis, das 50 ml konzentrierte HCl enthält.

Rühren Sie, bis sich alle Feststoffe gelöst haben. Neutralisieren Sie die Lösung vorsichtig mit

konzentriertem NH₄OH oder einer 50%igen NaOH-Lösung auf einen pH-Wert von 7–8.

Extrahieren Sie das Produkt dreimal mit 100 ml Ethylacetat.

Kombinieren Sie die organischen Extrakte, trocknen Sie sie über Na₂SO₄, filtrieren Sie und

dampfen Sie das Lösungsmittel ein, um das Rohprodukt zu erhalten.

Protokoll 2: Empfohlenes Reinigungsprotokoll
Vorbereitung: Lösen Sie das Rohprodukt in einer minimalen Menge Dichlormethan. Fügen

Sie eine kleine Menge Kieselgel hinzu und dampfen Sie es zur Trockene ein, um das

Produkt trocken auf die Säule aufzutragen.

Säulenchromatographie:

Stationäre Phase: Kieselgel (230–400 mesh), desaktiviert durch Aufschlämmen in dem

Elutionsmittel, das 1 % Triethylamin enthält.

Mobile Phase: Ein Gradientenelutionssystem, beginnend mit 20 % Ethylacetat in Hexan

und schrittweise ansteigend auf 50–70 % Ethylacetat in Hexan.

Fraktionsanalyse: Analysieren Sie die gesammelten Fraktionen mittels DC und kombinieren

Sie die Fraktionen, die das reine Produkt enthalten.

Lösungsmittelentfernung: Entfernen Sie das Lösungsmittel aus den kombinierten reinen

Fraktionen unter reduziertem Druck, um das gereinigte 1-(5-Hydroxypyridin-2-yl)ethanon als

festen Stoff zu erhalten.

Tabelle 1: Einfluss der Reaktionsbedingungen auf die
Produktverteilung
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Parameter Bedingung Hauptprodukt(e) Begründung

Temperatur
Niedrig (z. B. < 100

°C)

Nicht umgesetzter

Ester, para-Isomer

Kinetische Kontrolle,

geringere

Aktivierungsenergie

für para-Weg.[3]

Hoch (z. B. > 140 °C)
ortho-Isomer

(gewünscht)

Thermodynamische

Kontrolle, Bildung

eines stabilen ortho-

Chelatkomplexes.[2]

Katalysator AlCl₃ (stark)
Hohe Umwandlung,

Potenzial für Abbau

Starke Lewis-Säure

fördert die Bildung von

Acylium-Ionen, kann

aber auch den

Ringabbau

katalysieren.[1]

ZnCl₂ (mild)

Langsamere

Reaktion, höhere

Selektivität

Mildere Bedingungen

können die Bildung

von Teer und

Nebenprodukten

reduzieren, erfordern

aber möglicherweise

längere

Reaktionszeiten.

Lösungsmittel Keines (sauber)
Gute Ausbeute an

ortho-Produkt

Hohe Konzentration

und Temperatur

begünstigen den

gewünschten Weg.

Nitrobenzol (polar)
Erhöhter Anteil an

para-Produkt

Polare Lösungsmittel

können den

intermediären

Acylium-Ionen-

Komplex stabilisieren

und intermolekulare

Wege begünstigen.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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